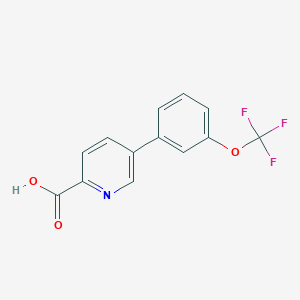
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxyphenyl)picolinic acid (5-FMPPA) is a synthetic compound used in various scientific research applications. It is a white powder with a molecular weight of 221.21 g/mol. 5-FMPPA is a fluorinated derivative of picolinic acid, which is an important intermediate in the production of several drug intermediates, such as mefenamic acid, flufenamic acid, and meclofenamic acid. 5-FMPPA has a wide range of applications in scientific research, including synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, such as mefenamic acid, flufenamic acid, and meclofenamic acid. It is also used as a reagent in the synthesis of a variety of other compounds, such as 2-chloro-4-methoxybenzoic acid and 4-methoxy-3-fluoroaniline. 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is also used as a model compound in the study of the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a proton donor in the presence of a base, such as sodium hydroxide or potassium hydroxide. This proton donation is believed to be the key factor in the catalytic activity of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95%. Furthermore, 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is believed to interact with other molecules through hydrogen bonding, which is thought to be important in its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% are not well understood. However, it has been shown to be a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including analgesia, anti-inflammatory effects, and antiplatelet effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and readily available. However, 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not suitable for use in vivo experiments due to its potential toxicity.
Orientations Futures
There are several potential future directions for 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% research. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% could lead to the development of new drugs or treatments. Finally, further investigation into the use of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% in drug synthesis could lead to the development of more efficient and cost-effective drug production methods.
Méthodes De Synthèse
5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% can be synthesized from 4-methoxybenzoic acid and 3-fluoroaniline. This reaction involves the formation of an amide bond between the two reactants. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent, such as ethanol or methanol. The reaction is complete when the desired product is obtained. The product can then be purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-8(6-10(12)14)9-2-4-11(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLGNPCCTUZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














